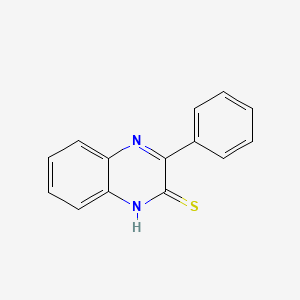
3-Phenylquinoxaline-2-thiol
説明
3-Phenylquinoxaline-2-thiol is a chemical compound with the molecular formula C14H10N2S . It has been used in various research and development applications .
Molecular Structure Analysis
The molecular structure of 3-Phenylquinoxaline-2-thiol consists of a quinoxaline core with a phenyl group and a thiol group attached . The exact structural details would require more specific information or advanced analytical techniques.Chemical Reactions Analysis
While specific chemical reactions involving 3-Phenylquinoxaline-2-thiol were not found in the search results, quinoxaline derivatives have been studied extensively for their reactivity .Physical And Chemical Properties Analysis
3-Phenylquinoxaline-2-thiol has a molecular weight of 238.308 Da . Other physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the search results .科学的研究の応用
- Quinoxalines have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
- They have become a crucial component in drugs used to treat various diseases .
- Quinoxalines are used in the synthesis of drugs used to treat cancerous cells, AIDS, plant viruses, and schizophrenia .
Pharmacology
Medicinal Chemistry
Material Science
- Quinoxalines have been used in the development of high-efficiency fluorescent OLEDs .
- A multifunctional luminescent material based on quinoxaline and triphenylamine groups has been developed .
- This material exhibits aggregation-induced emission (AIE), mechanochromic luminescence, and electroluminescent (EL) features .
- The material, TQT, uses quinoxaline as an acceptor and triphenylamine (TPA) as a donor with a D–A–D symmetrical structure .
- TQT exhibits high-contrast polymorph-dependent emission, from green to red, and multicolor mechanochromic luminescence (MCL) in aggregate states .
- A doped device with 20 wt% TQT and a non-doped device showed good electroluminescence performance .
Organic Light-Emitting Devices (OLEDs)
Chemical Industry
Research
- The acid-catalyzed thiol–ene reaction (ACT) is a unique thiol–X conjugation strategy that produces S,X-acetal conjugates .
- Unlike the well-known radical-mediated thiol–ene and anion-mediated thiol-Michael reactions that produce static thioether bonds, acetals provide unique function for various fields such as drug delivery and protecting group chemistries .
- This reaction is relatively underutilized for creating new and unique materials owing to the unexplored reactivity over a broad set of substrates and potential side reactions .
- Photoinitiation of the ACT reaction was achieved for the first time under 470 nm blue light using a novel photochromic photoacid .
- Using multifunctional monomers, solid-state polymer networks were formed using the ACT reaction producing acetal crosslinks .
- Quinoline derivatives, a class of compounds related to quinoxalines, have been used in third-generation photovoltaic applications .
- Their properties for photovoltaic applications are detailed: absorption spectra, energy levels, and other achievements presented by the authors .
- The implementation of quinoline derivatives in photovoltaic cells, their architecture and design are described, and also, the performance for polymer solar cells and dye-synthesized solar cells was highlighted .
Photoinitiation and Materials Application
Third-Generation Photovoltaics
Biomedical Applications
将来の方向性
Quinoxaline derivatives, including 3-Phenylquinoxaline-2-thiol, have potential in various fields such as medicinal chemistry due to their wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and more .
特性
IUPAC Name |
3-phenyl-1H-quinoxaline-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c17-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-14/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDZNIAZFJPDQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395157 | |
| Record name | 3-phenylquinoxaline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylquinoxaline-2-thiol | |
CAS RN |
58861-61-3 | |
| Record name | 3-phenylquinoxaline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1-azepanylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide](/img/structure/B1228935.png)
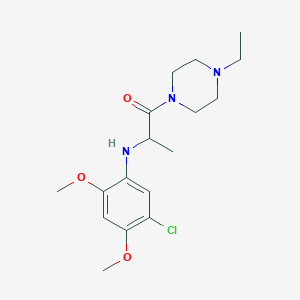
![N-[2-[1-(3,5-dimethyl-1-piperidinyl)-1-oxopropan-2-yl]oxyphenyl]acetamide](/img/structure/B1228937.png)
![1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione](/img/structure/B1228938.png)
![4-Nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide](/img/structure/B1228939.png)
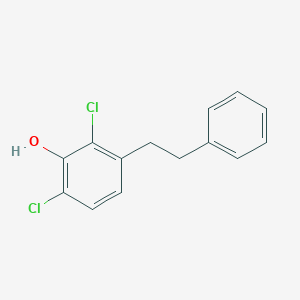
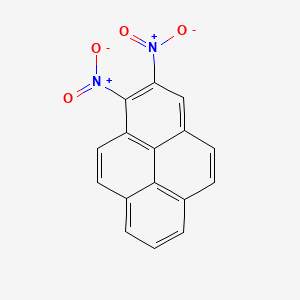
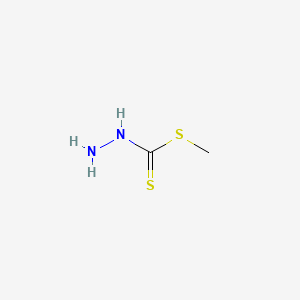
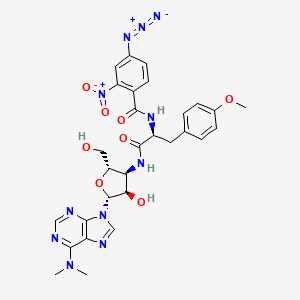
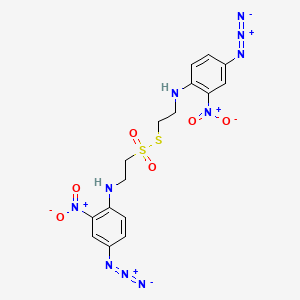
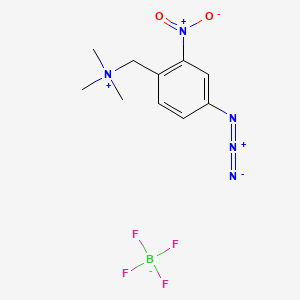

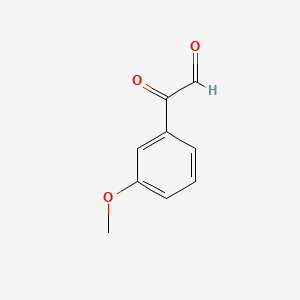
![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B1228958.png)